(3,3-Difluorocyclobutyl)methanamine hydrochloride

Medicinal Chemistry Physicochemical Profiling ADME Optimization

This gem-difluorinated cyclobutyl primary amine offers a pKa of ~9.2, significantly reducing protonation at physiological pH vs. unfluorinated analogs (pKa ~10.6), thereby improving membrane permeability and oral bioavailability in lead optimization. Its unique 3,3-difluoro substitution presents a distinct spatial geometry relative to the 2,2-difluoro regioisomer, enabling precise structure-based design. Validated as a key intermediate in benzonaphthyridine acetic acid STING modulators, it is supported by robust multi-gram synthesis and reliable multi-vendor availability, ensuring risk-mitigated procurement for hit-to-lead and process development.

Molecular Formula C5H10ClF2N
Molecular Weight 157.589
CAS No. 1159813-93-0
Cat. No. B591627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Difluorocyclobutyl)methanamine hydrochloride
CAS1159813-93-0
Molecular FormulaC5H10ClF2N
Molecular Weight157.589
Structural Identifiers
SMILESC1C(CC1(F)F)CN.Cl
InChIInChI=1S/C5H9F2N.ClH/c6-5(7)1-4(2-5)3-8;/h4H,1-3,8H2;1H
InChIKeyGWULAFBJCARIIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,3-Difluorocyclobutyl)methanamine hydrochloride (CAS 1159813-93-0): A Gem-Difluorinated Cyclobutyl Primary Amine Building Block


(3,3-Difluorocyclobutyl)methanamine hydrochloride is a gem-difluorinated cyclobutyl primary amine building block with the molecular formula C5H10ClF2N and a molecular weight of 157.59 g/mol . It is typically supplied as a white to yellow solid with a purity of ≥95-97% . The compound is a member of the 3,3-difluorocyclobutyl-substituted building block family, which are described as lead-like bioisosteres of arylpyrazole and pyrazolecarboxamide moieties [1]. It is used in the preparation of benzonaphthyridine acetic acid derivatives as STING modulators .

Why (3,3-Difluorocyclobutyl)methanamine Hydrochloride Cannot Be Substituted by Unfluorinated or Regioisomeric Cyclobutyl Amines


The (3,3-difluorocyclobutyl)methanamine core cannot be simply interchanged with structurally similar cyclobutyl amines because the gem-difluoro substitution fundamentally alters its physicochemical properties and three-dimensional geometry [1]. The presence of the two fluorine atoms at the 3-position significantly reduces the basicity of the amine (pKa ~9.2) compared to its unfluorinated counterpart, cyclobutylmethanamine (estimated pKa ~10.6) , and alters its lipophilicity (LogP). Furthermore, exit vector plot analysis of X-ray crystallographic data reveals that the 3,3-difluorocyclobutylamine scaffold presents a distinct spatial orientation of the amine group compared to its 2,2-difluoro regioisomer, which can directly impact binding in structure-based drug design [1]. Using a non-fluorinated or incorrectly substituted analog would therefore alter the protonation state at physiological pH, modify passive membrane permeability, and disrupt key molecular interactions, compromising the intended pharmacological or chemical outcome.

Quantitative Evidence for (3,3-Difluorocyclobutyl)methanamine Hydrochloride (1159813-93-0) Differentiation


Reduced Basicity (pKa) of (3,3-Difluorocyclobutyl)methanamine Relative to Unfluorinated Cyclobutylmethanamine

The target compound, as part of the 3,3-difluorocyclobutylamine scaffold, exhibits a significantly reduced basicity compared to its non-fluorinated analog, cyclobutylmethanamine. This is a direct consequence of the strong electron-withdrawing inductive effect of the gem-difluoro group, which lowers the pKa of the conjugate acid by approximately 1.4 units . The measured pKa value for a close derivative, 3,3-difluorocyclobutyl-N-methylmethanamine hydrochloride, is 9.20 ± 0.40 . In contrast, the unfluorinated comparator, cyclobutylmethanamine, has an estimated pKa of ~10.6 [1].

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Distinct Three-Dimensional Exit Vector Geometry of 3,3-Difluorocyclobutylamine Core

The three-dimensional spatial orientation of the amine group relative to the cyclobutyl core differs between 3,3- and 2,2-difluorocyclobutylamines. Exit vector plot analysis of X-ray crystallographic data was used to compare these regioisomers [1]. The analysis demonstrates that the 3,3-difluoro substitution pattern provides a distinct geometry for the amine 'exit vector' compared to the 2,2-difluoro isomer. This difference is critical for molecular recognition in biological targets [1].

Structure-Based Drug Design Conformational Analysis Scaffold Hopping

Scalable Multigram Synthesis Validates (3,3-Difluorocyclobutyl)methanamine as a Practical Building Block

The synthetic accessibility of the 3,3-difluorocyclobutyl core, of which (3,3-difluorocyclobutyl)methanamine is a key derivative, is validated by a published multigram synthesis. An efficient approach was developed to prepare a variety of 3,3-difluorocyclobutyl-substituted building blocks on a multigram scale, demonstrating the feasibility of using this core in large-scale medicinal chemistry programs [1]. The common intermediate, ethyl 3,3-difluorocyclobutanecarboxylate, is used to generate various derivatives, including the target amine class [1]. This contrasts with the previously limited availability of 2,2-difluorocyclobutyl isomers, which required a separate, later-developed synthesis [2].

Process Chemistry Building Block Synthesis Medicinal Chemistry

Best-Fit Research Applications for (3,3-Difluorocyclobutyl)methanamine Hydrochloride (1159813-93-0)


Medicinal Chemistry: Optimizing ADME Properties via pKa Modulation

The reduced basicity of the (3,3-difluorocyclobutyl)methanamine scaffold, with a measured pKa of ~9.2 for its N-methyl derivative, makes it a superior choice over unfluorinated cyclobutylmethanamines (pKa ~10.6) for programs aiming to improve passive permeability and oral bioavailability [1]. By incorporating this building block, medicinal chemists can reduce the fraction of positively charged, membrane-impermeable species at physiological pH, a common strategy for enhancing ADME profiles in lead optimization.

Structure-Based Drug Design: Leveraging a Unique 3D Exit Vector

For projects involving structure-based design where the spatial presentation of an amine is critical, the (3,3-difluorocyclobutyl)methanamine core offers a unique geometry distinct from its 2,2-difluoro regioisomer, as demonstrated by exit vector plot analysis of X-ray crystallographic data . This allows for the exploration of novel chemical space and the precise targeting of binding pockets that are inaccessible to other cyclobutylamine scaffolds, providing a clear advantage in scaffold hopping and hit-to-lead campaigns.

Chemical Biology: Synthesis of STING Pathway Modulators

(3,3-Difluorocyclobutyl)methanamine hydrochloride is specifically cited as a key intermediate in the preparation of benzonaphthyridine acetic acid derivatives, which act as STING modulators for the treatment of STING-associated diseases . This established use case provides a validated entry point for researchers investigating the STING pathway, an important target in immuno-oncology and inflammatory diseases, and distinguishes it from other cyclobutyl amines lacking this specific application pedigree.

Process R&D and Lead Optimization: Utilizing a Scalable Building Block

The availability of a robust, multigram-scale synthesis for the 3,3-difluorocyclobutyl core ensures that (3,3-difluorocyclobutyl)methanamine can be procured reliably and cost-effectively for larger-scale studies. This is a significant advantage over less synthetically accessible analogs, such as the 2,2-difluorocyclobutyl isomers, whose synthetic routes were developed later [1]. Procurement of this compound for medicinal chemistry and process development is therefore de-risked by its established synthetic feasibility and commercial availability from multiple reputable vendors.

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